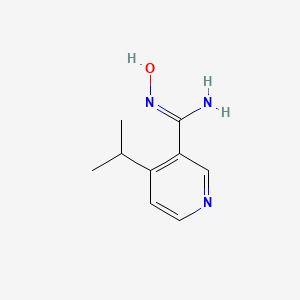
N-Hydroxy-4-isopropylnicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-isopropylnicotinimidamide is a chemical compound with potential applications in various fields such as pharmaceuticals, biochemistry, and materials science. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the nicotinimidamide structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-isopropylnicotinimidamide typically involves the reaction of 4-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-4-isopropylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent nicotinimidamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction would produce the parent nicotinimidamide .
Aplicaciones Científicas De Investigación
N-Hydroxy-4-isopropylnicotinimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-isopropylnicotinimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Hydroxy-4-isopropylnicotinimidamide include:
N-Hydroxy-4-phosphonobutanamide: Another hydroxylamine derivative with applications in biochemistry and medicine.
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: Used as a catalyst in organic reactions.
N-Hydroxysuccinimide: Commonly used in peptide synthesis and bioconjugation techniques.
Uniqueness
This compound is unique due to its specific structure, which combines the nicotinimidamide core with a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N'-hydroxy-4-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-3-4-11-5-8(7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
Clave InChI |
BZJSLFCQRVDLMN-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=C(C=NC=C1)/C(=N/O)/N |
SMILES canónico |
CC(C)C1=C(C=NC=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
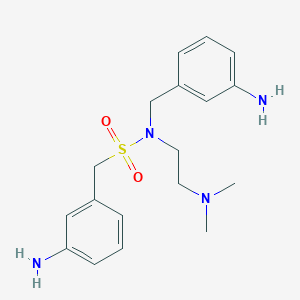

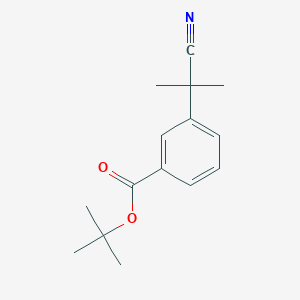
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
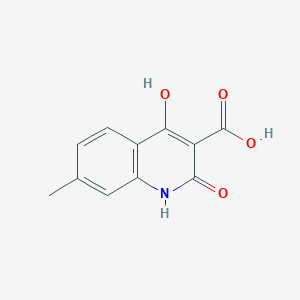
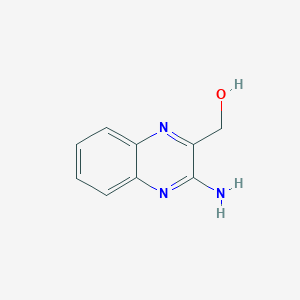
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)

![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
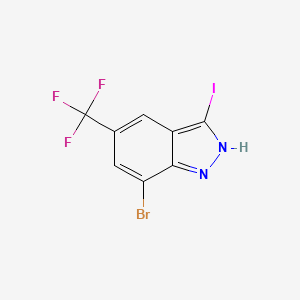
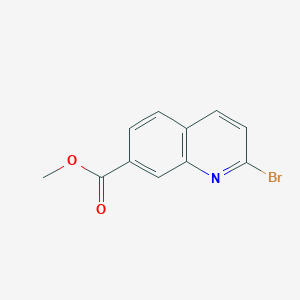

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
